![molecular formula C22H16N4O4 B2653340 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 898420-16-1](/img/structure/B2653340.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” is a compound that belongs to the quinazolinone class of compounds . Quinazolinones are a class of organic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with isocyanates, isothiocyanates, or carbodiimides . The specific synthesis process for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement.Scientific Research Applications
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In a study by Malik et al., novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were synthesized and evaluated using various experimental epilepsy models . The most active derivative, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) , exhibited potent anticonvulsant activity, surpassing reference drugs like phenytoin and ethosuximide. Further mechanistic studies suggested involvement of GABA (γ-amino butyric acid) and AMPA (S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) pathways.
Antioxidant Properties
The compound’s antioxidant potential is noteworthy. In the Maillard reaction, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is often formed, contributing to the antioxidant properties of Maillard reaction intermediates. Understanding the source of antioxidant activity is crucial, and hydroxyl group-protected DDMP derivatives have been synthesized for further investigation .
NMDA and Cholecystokinin Antagonism
Studies have characterized the compound’s potential as an NMDA (N-methyl-D-aspartate) and cholecystokinin antagonist. Lipophilicity studies on 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid derivatives revealed insights into its pharmacological properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-19-11-4-2-9-17(19)22(28)25(14)16-8-6-7-15(13-16)24-21(27)18-10-3-5-12-20(18)26(29)30/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOAXHYSXQPBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

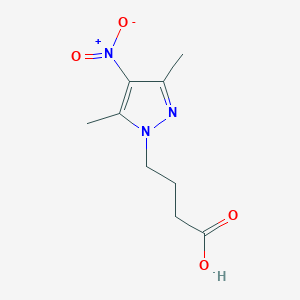
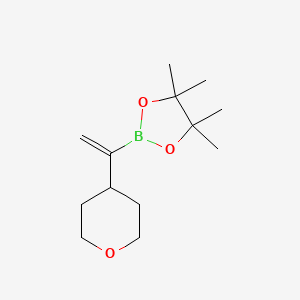


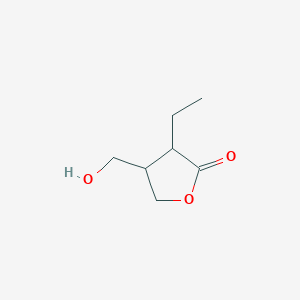


![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
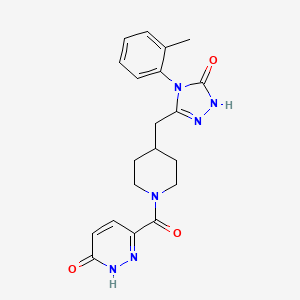
![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

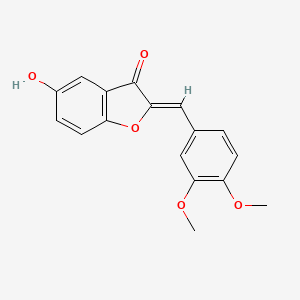
![2-[(4-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2653279.png)